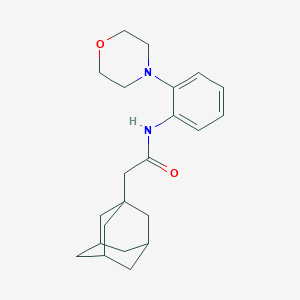
2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPTA is a member of the tetrazole family of compounds, which have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties. In
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in various fields of research. In the field of neurology, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have anticonvulsant properties in animal models of epilepsy. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential as a treatment for neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide may enhance the activity of GABA by increasing the release of the neurotransmitter or by activating GABA receptors.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have a range of biochemical and physiological effects. In animal models, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation is that there is limited information available on its pharmacokinetics and pharmacodynamics, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide. One area of interest is its potential as a treatment for epilepsy and neuropathic pain. In addition, further research is needed to better understand its mechanism of action and its effects on various physiological systems. Finally, more studies are needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 2-ethyl-5-methyl-2H-tetrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization.
Propiedades
Fórmula molecular |
C12H14ClN5O2 |
|---|---|
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H14ClN5O2/c1-3-18-16-12(15-17-18)14-11(19)7-20-9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,14,16,19) |
Clave InChI |
UTZOXSFTGGIPNN-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)

![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)